ETHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE
Overview
Description
ETHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE is a synthetic organic compound belonging to the class of benzo[c]chromenes This compound is characterized by its complex structure, which includes a benzo[c]chromene core, an ethyl ester group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The resulting intermediate is then subjected to further reactions to introduce the ethyl ester and phenylacetate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the production of the compound in sufficient quantities and purity for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
ETHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism by which ETHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)PROPANOATE
- METHYL ((2-ETHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETATE
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
Uniqueness
ETHYL 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
ethyl 2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-3-28-24(26)22(15-7-5-4-6-8-15)29-17-10-12-19-18-11-9-16(27-2)13-20(18)23(25)30-21(19)14-17/h4-14,22H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBBHHOPRJPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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